N-(Chloromethyl)-N-propylpropan-1-amine

Description

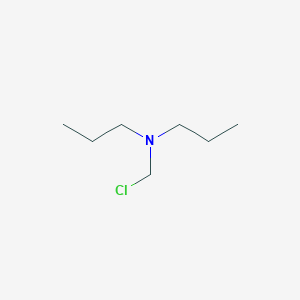

N-(Chloromethyl)-N-propylpropan-1-amine is a tertiary amine derivative featuring a chloromethyl (–CH$2$Cl) substituent attached to the nitrogen center, along with two propyl (–CH$2$CH$2$CH$3$) groups. This compound is structurally significant due to its reactive chloromethyl group, which enables alkylation or nucleophilic substitution reactions. For example, steric hindrance in alkylation reactions involving similar chlorinated amines (e.g., N-(2-chloroethyl)-N-propylpropan-1-amine) has been observed, leading to competitive cyclization pathways or reduced reaction yields under certain conditions . The presence of the chloromethyl group also enhances polar interactions, as evidenced by studies on thermodynamic properties of structurally analogous amines .

Properties

CAS No. |

98432-82-7 |

|---|---|

Molecular Formula |

C7H16ClN |

Molecular Weight |

149.66 g/mol |

IUPAC Name |

N-(chloromethyl)-N-propylpropan-1-amine |

InChI |

InChI=1S/C7H16ClN/c1-3-5-9(7-8)6-4-2/h3-7H2,1-2H3 |

InChI Key |

HKGNFFDTYLFGTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Chloromethyl)-N-propylpropan-1-amine typically involves the chloromethylation of an amine precursor. One common method involves the reaction of propylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Chloromethyl)-N-propylpropan-1-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Amine oxides are the primary products.

Reduction Reactions: Secondary amines are formed.

Scientific Research Applications

N-(Chloromethyl)-N-propylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Chloromethyl)-N-propylpropan-1-amine involves its interaction with nucleophiles due to the presence of the reactive chloromethyl group. This group can form covalent bonds with various nucleophilic sites in biomolecules, leading to potential biological effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it could modify proteins, nucleic acids, and other cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloroethyl)-N-propylpropan-1-amine

- Structure : Replaces the chloromethyl group with a chloroethyl (–CH$2$CH$2$Cl) chain.

- Reactivity : Steric hindrance from the chloroethyl group limits alkylation with bulky iodoalkanes (e.g., iodoethane, 1-iodopropane). Instead, cyclization to form piperazinium derivatives occurs, albeit slowly (5% yield without catalysts) .

Key Data :

Property Value/Outcome Evidence Cyclization Yield 5% (without catalyst) Steric Hindrance Impact High (prevents alkylation)

N-(2-Chloroethyl)-N-methylpropan-1-amine

- Structure : Features a methyl group (–CH$_3$) and a chloroethyl chain on nitrogen.

- Applications : Used as an analytical standard in synthetic chemistry. Its smaller methyl group reduces steric hindrance compared to bulkier propyl substituents .

Key Data :

Property Value/Outcome Evidence CAS Registry Number 763884-48-6 Molecular Formula C$6$H${14}$ClN

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

- Structure : Contains a dimethylamine (–N(CH$3$)$2$) group and a terminal chloropropyl chain.

- Properties : The dimethyl groups reduce polarity compared to N-propylpropan-1-amine derivatives, impacting solubility and intermolecular interactions. This compound is used as a pharmaceutical intermediate .

- Key Data: Property Value/Outcome Evidence Molecular Weight 170.67 g/mol Common Synonym 3-Dimethylaminopropylchloride

NE-100 (N-[2-[4-Methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine)

- Structure : Aryl-substituted derivative with a methoxyphenethyl group.

- Applications : Acts as a σ1 receptor antagonist in neuropharmacology. The aromatic group enhances binding affinity compared to aliphatic analogs .

Thermodynamic and Physical Property Comparisons

Studies on N-propylpropan-1-amine (DPA), a non-chlorinated analog, provide insights into how structural modifications influence properties:

Excess Molar Volumes ($V_{\text{m}}^{\text{E}}$)

- DPA vs. Hexan-1-amine (HxA) : DPA exhibits lower $V_{\text{m}}^{\text{E}}$ values due to weaker amine-amine interactions in secondary amines compared to primary amines like HxA .

- Impact of Chlorine : The chloromethyl group in N-(chloromethyl)-N-propylpropan-1-amine likely increases polar interactions, reducing $V_{\text{m}}^{\text{E}}$ further compared to DPA.

Relative Permittivity ($\varepsilon_{\text{r}}$)

- DPA in Amide Mixtures : DPA mixtures with N,N-dimethylacetamide (DMA) show large negative excess permittivity ($\varepsilon_{\text{r}}^{\text{E}}$), indicating disrupted dipolar interactions. Longer amines (e.g., HxA) are more effective at breaking amide-amide interactions .

Excess Molar Enthalpies ($H_{\text{m}}^{\text{E}}$)

- DPA vs. DBA (N-butylbutan-1-amine) : Systems with DPA exhibit slightly higher $H_{\text{m}}^{\text{E}}$ values due to weaker amide-amine interactions compared to DBA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.